"1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid" chemical properties
"1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid" chemical properties
An In-depth Technical Guide to 1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid: Properties, Synthesis, and Research Applications
Executive Summary
This technical guide provides a comprehensive analysis of 1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, a heterocyclic compound built upon the privileged pyrrolidinone scaffold. The pyrrolidine ring system is of significant interest in medicinal chemistry due to its three-dimensional structure, which allows for effective exploration of pharmacophore space and stereochemical diversity.[1][2] This document delineates the core physicochemical properties, provides a detailed synthetic protocol and analytical characterization workflow, and situates the molecule within the broader context of drug discovery. By synthesizing data from established literature on analogous structures, this guide serves as a foundational resource for researchers engaged in the design and development of novel therapeutics.
Introduction: The Pyrrolidinone Scaffold in Medicinal Chemistry
The five-membered pyrrolidine ring is a cornerstone scaffold in drug discovery, valued for its ability to introduce sp³-hybridized complexity and stereochemical control into molecular design.[1][2] Its saturated, non-planar nature provides enhanced three-dimensional coverage compared to aromatic systems, a feature crucial for specific and high-affinity interactions with biological targets.[1] The pyrrolidine motif can improve key physicochemical properties, such as aqueous solubility, and the ring's nitrogen atom can serve as a critical hydrogen bond acceptor.[3]
1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid belongs to the pyrrolidin-2-one (or 5-oxopyrrolidine) class. This substructure, a cyclic amide or lactam, is present in numerous natural products and pharmacologically active agents.[4][5] The molecule of interest features three key functional domains:
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The N-(2-ethylphenyl) Substituent: An aromatic group that imparts lipophilicity and offers sites for metabolic transformation. Its substitution pattern can profoundly influence target selectivity and pharmacokinetic profiles.
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The 5-Oxopyrrolidine Core: A rigid, polar lactam structure that serves as the central scaffold.
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The 3-Carboxylic Acid Group: A versatile functional handle that provides a key site for hydrogen bonding, salt formation, and further chemical modification into esters, amides, or other derivatives.
Derivatives of 1-substituted 5-oxopyrrolidine-3-carboxylic acids have demonstrated a wide spectrum of biological activities, including analgesic, antihypoxic, antibacterial, and antiproliferative properties, marking this scaffold as a promising starting point for novel drug candidates.[6]
Physicochemical and Structural Properties
The fundamental properties of 1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid are summarized below. These data are essential for experimental design, including solvent selection, analytical method development, and formulation.
Table 1: Core Compound Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | [7] |
| CAS Number | 63675-17-2 | [7][8] |
| Molecular Formula | C₁₃H₁₅NO₃ | [8][9] |
| Molecular Weight | 233.26 g/mol | [8] |
| Physical Form | Solid | |
| Synonyms | 1-(2-Ethyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid; 3-Pyrrolidinecarboxylic acid, 1-(2-ethylphenyl)-5-oxo- |
Table 2: Computed Physicochemical and Mass Spectrometry Data
| Property | Predicted Value | Source |
| XlogP | 1.3 | [9] |
| Monoisotopic Mass | 233.1052 Da | [9] |
| [M+H]⁺ (m/z) | 234.11248 | [9] |
| [M+Na]⁺ (m/z) | 256.09442 | [9] |
| [M-H]⁻ (m/z) | 232.09792 | [9] |
Synthesis and Purification Workflow
The synthesis of N-aryl-5-oxopyrrolidine-3-carboxylic acids is reliably achieved through the cyclizing condensation of an appropriate aromatic amine with itaconic acid (2-methylenesuccinic acid).[6][10] This reaction proceeds via a tandem Michael addition of the amine to the activated alkene of itaconic acid, followed by an intramolecular nucleophilic attack of the nitrogen onto one of the carboxylic acid groups, leading to cyclization and dehydration to form the stable lactam ring.
Experimental Protocol: Synthesis of 1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Objective: To synthesize the title compound from commercially available starting materials. This protocol is based on established methods for analogous compounds.[10][11]
Materials:
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Itaconic acid (1.0 eq)
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2-Ethylaniline (0.95 eq)
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Deionized Water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add itaconic acid (e.g., 6.5 g, 50 mmol) and deionized water (e.g., 16 mL).
-
Stir the mixture to achieve a suspension or partial solution.
-
Add 2-ethylaniline (e.g., 5.75 g, 47.5 mmol) to the flask.
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Heat the reaction mixture to reflux (approximately 100°C) and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 1-2 hours.
-
A precipitate will form. Collect the crude solid product by vacuum filtration.
-
Wash the filtered solid with cold water to remove any unreacted starting materials.
-
Dry the solid product under vacuum.
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Purification: Recrystallize the crude product from a suitable solvent system (e.g., water or an ethanol/water mixture) to yield the pure 1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid.
Caption: Correlation of molecular structure with expected key spectroscopic data.
Research Context and Potential Applications
While specific biological data for 1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is not extensively published, the broader class of 1-aryl-5-oxopyrrolidine derivatives serves as a rich source of pharmacologically active compounds.
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Antimicrobial and Anticancer Agents: Numerous studies have demonstrated that modifying the N-aryl substituent and derivatizing the C3-carboxylic acid leads to potent antimicrobial and anticancer agents. [10][11]For instance, derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid show significant activity against Gram-positive pathogens, including multidrug-resistant strains. [10]Similarly, related compounds have shown promising anticancer activity. [11]The 2-ethylphenyl group of the title compound provides a lipophilic domain that could enhance cell membrane permeability, a key factor for both antimicrobial and anticancer efficacy.
-
Central Nervous System (CNS) Activity: The pyrrolidinone ring is a core component of the "racetam" class of nootropic drugs (e.g., Piracetam), suggesting that this scaffold has the potential to cross the blood-brain barrier and exert effects on the CNS. Analgesic and antihypoxic effects have also been reported for this class of compounds. [6]
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Scaffold for Further Derivatization: The C3-carboxylic acid is an ideal handle for creating compound libraries. Conversion to amides, esters, or hydrazides allows for systematic exploration of the structure-activity relationship (SAR). [12][13]For example, condensation with various aldehydes to form hydrazones has proven to be an effective strategy for discovering potent antibacterial agents. [12][14]
Conclusion
1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a well-defined chemical entity with significant potential as a building block in drug discovery and medicinal chemistry. Its synthesis is straightforward, and its structure can be unambiguously confirmed with standard analytical techniques. Grounded in the proven pharmacological relevance of the N-aryl-5-oxopyrrolidine scaffold, this compound represents a valuable starting point for developing novel therapeutics targeting a range of diseases, from bacterial infections to cancer. Further investigation into its biological activity and the exploration of its derivative space are warranted.
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- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
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- PubChemLite. 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (C13H15NO3).
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- ChemicalBook. (2022). Uses and Properties of Pyrrolidine.
- Bertašiūtė, M., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI.
- Šiugždaitė, J., et al. (2021). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules.
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Kantminienė, K., et al. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules. [Online] Available at: [Link]
- Grybaitė, B., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules.
- PubMed. (2021). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health.
- MDPI. (2021). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health.
- Oregon State University. Spectroscopy of Carboxylic Acid Derivatives.
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